molecular formula C15H16N2O3S B5474901 2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide

2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5474901
M. Wt: 304.4 g/mol
InChI Key: AQHDIJXMXOVEHO-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-methylphenyl group and a 4-sulfamoylphenyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylacetic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents under appropriate conditions.

Scientific Research Applications

2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, the compound is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-sulfamoylphenyl)acetamide: This compound lacks the 3-methylphenyl group, which may result in different chemical and biological properties.

    2-(3-methylphenyl)acetamide:

    4-sulfamoylbenzoic acid: This compound has a carboxylic acid group instead of an acetamide group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-2-4-12(9-11)10-15(18)17-13-5-7-14(8-6-13)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHDIJXMXOVEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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